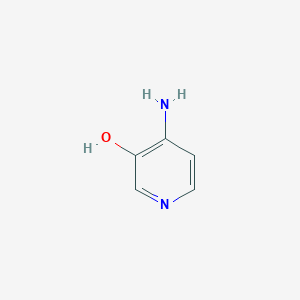

4-Amino-3-hydroxypyridine

Beschreibung

Overview of Pyridine (B92270) Derivatives in Medicinal Chemistry and Life Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a wide range of fields, particularly in medicinal chemistry. tandfonline.comnih.gov These compounds are integral components of numerous natural products, including vitamins and alkaloids, and are present in a significant number of FDA-approved drugs. researchgate.netlifechemicals.com The versatility of the pyridine scaffold allows for the synthesis of molecules with a broad spectrum of biological activities, such as antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov The ability of pyridine derivatives to interact with various enzymes and receptors underpins their therapeutic potential. rsc.org

The significance of pyridine derivatives extends to their use as chemosensors for detecting various ions and neutral molecules, highlighting their importance in analytical chemistry. tandfonline.comnih.gov The continuous exploration of pyridine-based compounds fuels the discovery of new therapeutic agents and advanced materials. researchgate.net

Significance of 4-Aminopyridin-3-ol as a Versatile Chemical Building Block

4-Aminopyridin-3-ol stands out as a particularly valuable intermediate in chemical synthesis. angenechemical.com The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring allows for a multitude of chemical reactions, including nucleophilic substitutions and condensation reactions. cymitquimica.com This reactivity makes it an essential building block for creating complex organic molecules with specific functionalities. angenechemical.com

Its utility is especially pronounced in the synthesis of other heterocyclic compounds, which are critical in drug discovery and the development of agrochemicals. angenechemical.comcymitquimica.com Researchers utilize 4-aminopyridin-3-ol to design and produce novel molecules with tailored properties for a variety of industrial applications. angenechemical.com The compound's structure, with its potential for diverse modifications, makes it a key component in the development of new bioactive compounds and specialty chemicals. angenechemical.comcymitquimica.com

Table 1: Physicochemical Properties of 4-Aminopyridin-3-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6N2O | cymitquimica.com |

| Molecular Weight | 110.11 g/mol | nih.gov |

| InChI Key | DBDKLFOUWUHPDW-UHFFFAOYSA-N | cymitquimica.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in water and various organic solvents | cymitquimica.com |

This table is interactive and can be sorted by clicking on the column headers.

Historical Context of Aminopyridine Research and Applications

The study of aminopyridines, a class of pyridine derivatives that includes 4-aminopyridin-3-ol, has a rich history. Research into aminopyridines began to gain significant traction in the mid-20th century. rsc.org One of the most well-known aminopyridines, 4-aminopyridine (B3432731) (4-AP), was initially developed in 1963 as a bird poison. pensoft.netresearchgate.net

Subsequent research, particularly in the 1970s in Bulgaria, uncovered its potential as a reversal agent for neuromuscular blocking drugs. pensoft.netresearchgate.net This led to its clinical use and commercialization under the name Pymadin. pensoft.netresearchgate.net Further investigations in Western Europe and the United States expanded its applications, culminating in the approval of a slow-release formulation of 4-AP in 2010 for improving walking in patients with multiple sclerosis. pensoft.netresearchgate.netnih.gov

The broader class of aminopyridines, including 2-aminopyridine (B139424) and 3-aminopyridine (B143674), are recognized as important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. epa.gov The development of synthetic methods for aminopyridines has been an active area of research, with various approaches being explored to improve efficiency and yield. scielo.brgoogle.com The ongoing research into aminopyridines continues to reveal new therapeutic potentials and applications. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminopyridin 3 Ol

Established Synthetic Routes to 4-Aminopyridin-3-ol

Strategies Involving Pyridine (B92270) Ring Formation

The construction of the substituted pyridine ring is a fundamental approach to synthesizing 4-aminopyridin-3-ol and its derivatives. These methods often involve condensation and cyclization reactions of acyclic precursors.

One notable strategy involves the ring transformation of other heterocyclic systems. For instance, functionalized 4-aminopyridines can be readily synthesized from the ring transformation of a nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate. nii.ac.jp This method is advantageous as it often does not require special reagents or harsh conditions. nii.ac.jp Modifications to this approach, such as reacting 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, allow for the introduction of various amino groups at the 4-position. researchgate.netthieme-connect.com

Another approach is the Gould-Jacobs reaction, which is traditionally used for quinoline (B57606) synthesis but can be adapted for pyridopyridines by using an aminopyrazole derivative instead of aniline. mdpi.com This reaction typically proceeds through the formation of an intermediate which is then cyclized. mdpi.com

A novel two-step procedure for synthesizing multi-substituted 4-aminopyridines starts from 2-iminopyridines. rsc.org This process involves a regioselective ring-opening reaction followed by a 6π-azaelectrocyclization and a subsequent rearrangement to yield the final 4-aminopyridine (B3432731) product. rsc.org

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Nitropyrimidinone | Active methylene compounds, ammonium acetate | Ring transformation | Functionalized 4-aminopyridines | nii.ac.jp |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Enaminones | Ring transformation | N-Modified 4-aminopyridine-3-carboxylates | researchgate.netthieme-connect.com |

| 2-Iminopyridines | KOH in t-butanol, then heat in toluene | Ring-opening and recyclization | Multi-substituted 4-aminopyridines | rsc.org |

| 3-Aminopyrazole derivatives | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction | 1H-Pyrazolo[3,4-b]pyridines | mdpi.com |

Functional Group Interconversions on Pyridine Scaffolds

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another on a pre-existing molecular framework. deanfrancispress.comlkouniv.ac.in This approach is particularly useful for synthesizing 4-aminopyridin-3-ol from readily available pyridine derivatives.

A common method involves the reduction of a nitro group to an amino group. For example, 4-amino-3-nitropyridine (B158700) can be synthesized from 4-ethoxy-3-nitropyridine (B157411) by heating it with ammonium acetate. chemicalbook.com The resulting 3-nitro-4-aminopyridine can then be reduced to the corresponding diamine.

Another key transformation is the introduction of a hydroxyl group. This can be achieved through various methods, including nucleophilic substitution or oxidation reactions. For instance, the conversion of an alcohol to a halide, a common FGI, can be achieved using reagents like thionyl chloride or phosphorus halides. sinica.edu.tw The reverse reaction, converting a halide to an alcohol, is also a fundamental FGI.

The synthesis of 3-fluoro-4-aminopyridine, a related compound, has been achieved by the catalytic hydrogenation of 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org This highlights the utility of reducing a nitro group and an N-oxide simultaneously to introduce both the amino and hydroxyl (in its tautomeric form) functionalities.

| Precursor | Reagent(s) | Transformation | Product | Reference |

| 4-Ethoxy-3-nitropyridine | Ammonium acetate | Amination | 4-Amino-3-nitropyridine | chemicalbook.com |

| 3-Fluoro-4-nitropyridine N-oxide | H₂, Pd/C | Reduction of nitro group and N-oxide | 3-Fluoro-4-aminopyridine | nih.govrsc.org |

| Aromatic amines | Arylboronic acids | N-arylation | N-Aryl amines | acs.org |

| Alcohols | Thionyl chloride | Halogenation | Alkyl chlorides | sinica.edu.tw |

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for preparing 4-aminopyridin-3-ol and its analogs. These innovative approaches often utilize modern catalytic systems and biochemical transformations.

Biocatalytic Oxyfunctionalization of Pyridine Derivatives for Aminopyridinol Synthesis

Biocatalysis has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds under mild and environmentally friendly conditions. rsc.org Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have demonstrated the ability to hydroxylate pyridine derivatives. nih.gov This particular strain can convert various 2-aminopyridines into their corresponding 5-hydroxy derivatives. nih.gov This regioselective oxyfunctionalization offers a promising green alternative to traditional chemical methods for synthesizing aminopyridinols. nih.gov

The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, is another significant advancement in the biocatalytic synthesis of chiral amines and amino alcohols. frontiersin.org While not directly applied to 4-aminopyridin-3-ol in the provided sources, these enzymatic methods hold great potential for the asymmetric synthesis of related chiral aminopyridinols. frontiersin.orgnih.gov

Ring Transformation Reactions Leading to Functionalized 4-Aminopyridines

Novel ring transformation reactions continue to be an active area of research for the synthesis of functionalized pyridines. A recently developed method describes the synthesis of multi-substituted 4-aminopyridines from 2-iminopyridines through a two-step process involving ring-opening and a subsequent 6π-azaelectrocyclization. rsc.org

Another innovative approach involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, which leads to functionalized 4-aminopyridines through a ring transformation. researchgate.netthieme-connect.comresearchgate.net This method allows for the introduction of diverse substituents on the amino group at the 4-position. researchgate.netthieme-connect.com

Palladium- and Copper-Mediated Radiochemical Synthesis Techniques

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. beilstein-journals.org These methods have been successfully applied to the synthesis of complex bioactive molecules, including derivatives of 4-aminopyridine. beilstein-journals.org

In the context of radiochemistry, these techniques are particularly valuable for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, a rapid and efficient synthesis of [¹¹C]3-methyl-4-aminopyridine has been developed using a one-pot Pd(0)-Cu(I)-mediated [¹¹C]methylation of a stannyl (B1234572) precursor. nih.govacs.orgbiorxiv.org This method proceeds under mild conditions and provides the desired radiotracer in good yield and high purity. nih.govacs.org

Similarly, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, another important PET tracer, has been achieved through various methods, including a Yamada-Curtius rearrangement and direct radiofluorination of a pyridine N-oxide precursor. nih.govrsc.orgresearchgate.net Copper-mediated N-arylation reactions using boronic acids have also been extensively studied for the synthesis of a wide range of N-aryl compounds, including those with heterocyclic amines. acs.orgthieme-connect.com

| Synthetic Approach | Catalyst/Reagent | Key Feature | Product Type | Reference(s) |

| Biocatalytic Oxyfunctionalization | Burkholderia sp. MAK1 | Regioselective hydroxylation | Pyridin-5-ols from 2-aminopyridines | nih.gov |

| Ring Transformation | KOH, heat | Ring-opening and azaelectrocyclization | Multi-substituted 4-aminopyridines | rsc.org |

| Ring Transformation | Enaminones | Introduction of diverse amino groups | Functionalized 4-aminopyridines | researchgate.netthieme-connect.com |

| Palladium- and Copper-Mediated Radiosynthesis | Pd(0)/Cu(I), [¹¹C]CH₃I | Rapid ¹¹C-methylation | [¹¹C]3-Methyl-4-aminopyridine | nih.govacs.orgbiorxiv.org |

| Radiofluorination | [¹⁸F]TBAF | Direct fluorination of N-oxide | [¹⁸F]3-Fluoro-4-aminopyridine | nih.govrsc.org |

Chemical Reactivity and Derivatization Studies of 4-Aminopyridin-3-ol

The unique arrangement of an amino group and a hydroxyl group on the pyridine ring makes 4-aminopyridin-3-ol a versatile building block in organic synthesis. Its chemical reactivity is characterized by the interplay of the electron-donating amino group and the hydroxyl group, as well as the inherent electronic properties of the pyridine nucleus.

The reaction of pyridine derivatives with halogens and interhalogens is a fundamental route for the synthesis of halogenated heterocycles. While specific studies on 4-aminopyridin-3-ol are not extensively detailed, the reactivity of the closely related 4-aminopyridine (4-APY) provides significant insights. The reaction of 4-APY with iodine monochloride (ICl) in a 1:1 molar ratio yields both a charge-transfer complex, [4-NH2-1λ⁴-C5H4N-1μ-ICl], and an ionic species, [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][Cl⁻]. researchgate.netresearchgate.net A similar reaction with iodine monobromide (IBr) exclusively produces the ionic compound, [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][IBr2⁻]. researchgate.net In these ionic products, an iodonium (B1229267) ion (I⁺) is typically coordinated between the nitrogen atoms of two pyridine rings. researchgate.netjyu.fi

When 4-APY reacts with bromine (Br2), the initial step is the protonation of the pyridine ring nitrogen. researchgate.netjyu.fi This is followed by a bromination-dimerization process that results in complex pyridyl-pyridinium cations, such as {3,3',5'-Br3-1λ⁴-[1,2'-(C5H4N)2]-4,4'-(NH2)2}⁺. researchgate.net

For 4-aminopyridin-3-ol, the presence of the hydroxyl group, an activating, ortho-, para-directing group, alongside the amino group, would be expected to enhance the electron density of the pyridine ring, making it more susceptible to electrophilic halogenation. The positions ortho and para to the activating groups (C2, C5, and C6) are the most likely sites for halogen substitution. The specific products would depend on the reaction conditions and the nature of the halogenating agent. The interaction between halogens and the pyridine nitrogen can lead to the formation of three-center, four-electron (3c4e) halogen bonds, which are strong and directional. nih.gov

Table 1: Products from the Reaction of 4-Aminopyridine with Halogens and Interhalogens

| Reactant | Reagent | Solvent | Major Products | Citation |

| 4-Aminopyridine | ICl | CH2Cl2 | [4-NH2-1λ⁴-C5H4N-1μ-ICl] and [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][Cl⁻] | researchgate.netresearchgate.net |

| 4-Aminopyridine | IBr | CH2Cl2 | [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][IBr2⁻] | researchgate.net |

| 4-Aminopyridine | I2 | CH2Cl2 | [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][I7⁻] | researchgate.net |

| 4-Aminopyridine | Br2 | CH2Cl2 | [4-NH2-1λ⁴-C5H4N-1-H⁺][Br⁻] and Brominated dimers | researchgate.netjyu.fi |

4-Aminopyridin-3-ol is a suitable substrate for various nucleophilic substitution and condensation reactions. cymitquimica.com The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, especially when activated by an N-oxide or a suitable leaving group. In the context of 4-aminopyridin-3-ol, while the amino and hydroxyl groups are electron-donating, making classical nucleophilic aromatic substitution challenging, they provide handles for other transformations.

A key strategy for functionalizing pyridines is through nucleophilic substitution of hydrogen (SNH). nih.gov This method allows for the direct amination of pyridines at the C4 position via the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with nucleophiles like aqueous ammonia. nih.gov

Condensation reactions involving the amino group of 4-aminopyridin-3-ol are common. For instance, condensation with carbonyl compounds such as aldehydes and ketones leads to the formation of Schiff bases, which is a primary step in the synthesis of various derivatives and metal complexes. researchgate.netnih.gov The hydroxyl group can also participate in condensation reactions, for example, through etherification or esterification, to yield a wide array of functionalized molecules. The dual functionality of 4-aminopyridin-3-ol makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

The amino group of 4-aminopyridin-3-ol readily undergoes condensation with aldehydes to form Schiff bases (imines). This reaction is a cornerstone for creating complex ligands for coordination chemistry. For example, Schiff bases have been synthesized by reacting 2-amino-pyridin-3-ol with substituted benzaldehydes like 3,4-dihydroxy-benzaldehyde, 2-hydroxybenzaldehyde, and 4-dimethylaminobenzaldehyde. nih.gov Similarly, 4-aminopyridin-3-ol can be condensed with various salicylaldehydes to produce multidentate Schiff base ligands. researchgate.net

These Schiff base ligands, which often possess multiple donor atoms (N from the pyridine ring and azomethine group, and O from the hydroxyl group), are excellent for chelating metal ions. rasayanjournal.co.in A variety of transition metal complexes involving these ligands have been synthesized and characterized. For instance, nanosized Fe(II), Cd(II), and Zn(II) complexes have been prepared sonochemically using a Schiff base derived from 2-amino-3-hydroxy-pyridine and 3-methoxysalicylaldehyde. nih.gov Other studies report the synthesis of Cu(II), Co(II), and Ni(II) complexes with similar ligands. nih.gov These complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the chelation process which reduces the polarity of the metal ion. rasayanjournal.co.in

Table 2: Examples of Schiff Bases Derived from Aminopyridinols and Their Metal Complexes

| Aminopyridinol Derivative | Aldehyde | Resulting Schiff Base Ligand | Metal Ions Complexed | Citation |

| 2-Amino-pyridin-3-ol | 3,4-Dihydroxy-benzaldehyde | (E)-4-((pyridin-2-ylimino)methyl)benzene-1,2-diol | Not specified | nih.gov |

| 2-Amino-pyridin-3-ol | 2-Hydroxybenzaldehyde | 2-((E)-(pyridin-2-ylimino)methyl)phenol | Not specified | nih.gov |

| 2-Amino-3-hydroxy-pyridine | 3-Methoxysalicylaldehyde | 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol | Fe(II), Cd(II), Zn(II), Cu(II), Co(II), Ni(II) | nih.gov |

| 4-Aminopyridin-3-ol | Substituted Salicylaldehydes | (E)-2-(((4-aminopyridin-3-yl)imino)methyl)phenols | Not specified in abstract | researchgate.net |

The amino and hydroxyl groups of 4-aminopyridin-3-ol are primary sites for derivatization, enabling the synthesis of a diverse library of compounds.

The hydroxyl group can be selectively functionalized. For the related compound 4-(methylamino)pyridin-3-ol, the hydroxyl group undergoes esterification with acetyl chloride to give 3-acetoxy derivatives and nonaflation upon reaction with nonafluorobutanesulfonyl fluoride. vulcanchem.com This latter transformation is particularly useful as it converts the hydroxyl group into an excellent leaving group (nonaflate), which facilitates subsequent palladium-catalyzed cross-coupling reactions. vulcanchem.com

The amino group is also a versatile handle for modification. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. The synthesis of N-modified 4-aminopyridine-3-carboxylates has been achieved through ring transformation reactions of nitropyrimidines with enaminones, where different amino functionalities can be introduced at the 4-position. researchgate.net This demonstrates the feasibility of modifying the amino substituent on the pyridine core. For instance, replacing the primary amine with secondary or tertiary amines has been explored in the synthesis of amino-3,5-dicyanopyridine derivatives to modulate biological activity. nih.gov

Introducing complex substituents onto the pyridine ring of 4-aminopyridin-3-ol, beyond direct functionalization of the amino and hydroxyl groups, requires strategic synthetic planning. The electron-rich nature of the ring, due to the activating -NH2 and -OH groups, favors electrophilic aromatic substitution. However, controlling the regioselectivity can be challenging.

Modern synthetic methods offer various avenues for pyridine functionalization that could be applied to 4-aminopyridin-3-ol derivatives:

Transition-Metal-Catalyzed Cross-Coupling: If the pyridine ring is first halogenated (as discussed in 2.3.1), the resulting halopyridine can serve as a substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or other complex fragments.

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly powerful tool. For pyridines, methods like the Minisci reaction (for radical alkylation/acylation, typically at the C2 and C4 positions of an unsubstituted pyridine) could be adapted. The regioselectivity on a substituted pyridine like 4-aminopyridin-3-ol would be heavily influenced by the existing groups.

Ring Synthesis/Transformation: Building the substituted pyridine ring from acyclic precursors is another powerful strategy. For example, the Bohlmann-Rahtz pyridine synthesis or Hantzsch dihydropyridine (B1217469) synthesis allows for the construction of highly substituted pyridine rings. organic-chemistry.org Ring transformation reactions, such as the conversion of pyrimidines into functionalized pyridines, also provide a route to complex derivatives. researchgate.net

Functionalization via N-Oxides: Conversion of the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack. This allows for the introduction of substituents, after which the N-oxide can be removed by reduction. Addition of Grignard reagents to pyridine N-oxides is a classic method to install alkyl or aryl groups at the C2 position. organic-chemistry.org

These strategies, combined with the inherent reactivity of the amino and hydroxyl groups, provide a comprehensive toolkit for the synthesis of a vast array of complex derivatives based on the 4-aminopyridin-3-ol scaffold.

Spectroscopic Characterization and Structural Elucidation of 4 Aminopyridin 3 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

The structural integrity and purity of 4-aminopyridin-3-ol are typically established through a combination of spectroscopic analyses, each offering unique insights into the molecular architecture.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For 4-aminopyridin-3-ol, characteristic absorption bands are expected due to its constituent functional groups: the pyridine (B92270) ring, the amino group (-NH₂), and the hydroxyl group (-OH).

The hydroxyl group typically exhibits a broad and strong absorption band in the O-H stretching region, generally between 3200 and 3600 cm⁻¹. This broadness is often attributed to hydrogen bonding, which is common in hydroxyl-containing compounds, including those in the solid state or concentrated solutions. nih.govresearchgate.net

The amino group is characterized by N-H stretching vibrations, usually appearing as two distinct bands for a primary amine in the region of 3300–3500 cm⁻¹. researchgate.net The N-H bending (scissoring) vibration is also a significant marker, typically found around 1600–1650 cm⁻¹. researchgate.net

The pyridine ring contributes characteristic C=C and C=N stretching vibrations, which usually appear as a series of bands in the 1500–1650 cm⁻¹ region. researchgate.netmdpi.com Additionally, C-H stretching vibrations for the aromatic ring are observed above 3000 cm⁻¹. The C-O stretching vibration associated with the hydroxyl group is typically found in the fingerprint region, often between 1000 and 1300 cm⁻¹.

The specific positions and intensities of these bands can be influenced by the sampling method (e.g., KBr pellet or Attenuated Total Reflectance - ATR) and the molecular environment, such as hydrogen bonding or crystal packing. nih.govnist.gov

Table 1: Characteristic IR Absorption Bands for 4-Aminopyridin-3-ol

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Hydroxyl) | 3200–3600 (broad) | Hydrogen-bonded, solvent-dependent |

| N-H Stretch (Primary Amine) | 3300–3500 | Two bands expected |

| C-H Stretch (Aromatic) | 3000–3100 | |

| C=N / C=C Stretch (Pyridine) | 1500–1650 | Ring vibrations |

| N-H Bend (Amine) | 1600–1650 | Scissoring vibration |

| C-O Stretch (Hydroxyl) | 1000–1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for establishing the detailed connectivity and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms. For 4-aminopyridin-3-ol, the ¹H NMR spectrum would be expected to display signals corresponding to the three distinct protons on the pyridine ring, the protons of the amino group, and the proton of the hydroxyl group.

The aromatic protons of the pyridine ring typically resonate in the δ 6.5–8.5 ppm range. Their specific chemical shifts and coupling constants are diagnostic of their positions relative to the nitrogen atom and substituents. Based on related aminopyridines, protons adjacent to the ring nitrogen might appear further downfield. chemicalbook.com

The amino (-NH₂) protons usually appear as a broad singlet, often in the δ 3.5–5.5 ppm range, and are typically exchangeable with deuterium (B1214612) oxide (D₂O). scielo.br

The hydroxyl (-OH) proton signal is highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding. It is often observed as a broad singlet, potentially anywhere from δ 4 ppm to over 13 ppm, and is also exchangeable with D₂O. scielo.brresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the molecule. Each unique carbon atom in 4-aminopyridin-3-ol will give rise to a distinct signal.

The aromatic carbons of the pyridine ring are expected to resonate in the δ 100–160 ppm range. The chemical shifts are influenced by the electronegativity of attached atoms and the electronic effects of substituents. For instance, carbons directly bonded to the ring nitrogen or the hydroxyl/amino groups will have characteristic shifts. rsc.orgresearchgate.netresearchgate.net

HHCOSY and TOCSY: Two-dimensional NMR techniques such as HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are crucial for unambiguously assigning complex ¹H NMR spectra. HHCOSY establishes direct ¹H-¹H scalar couplings, revealing adjacent protons. researchgate.netyoutube.com TOCSY, on the other hand, provides correlations between all protons within a coupled spin system, even if they are separated by several bonds, thereby facilitating the assignment of entire proton networks. researchgate.netoxinst.com These techniques are particularly valuable when analyzing derivatives with multiple coupled protons, helping to map out the entire molecular framework.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Pyridine H-2 | ~8.0–8.3 | Adjacent to ring nitrogen |

| Pyridine H-5 | ~6.5–7.0 | Adjacent to amino group |

| Pyridine H-6 | ~7.0–7.5 | Adjacent to ring nitrogen |

| NH₂ (Amino) | ~3.5–5.5 (broad) | Exchangeable with D₂O |

| OH (Hydroxyl) | ~4–13 (broad) | Solvent/temperature dependent, exchangeable with D₂O |

| Note: Values are generalized based on pyridine derivatives and may vary. | Specific assignments for 4-aminopyridin-3-ol require experimental data. |

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 (adjacent to N) | ~150–155 | |

| C-3 (bearing OH) | ~140–150 | |

| C-4 (bearing NH₂) | ~145–155 | |

| C-5 (adjacent to NH₂) | ~110–125 | |

| C-6 (adjacent to N) | ~140–150 | |

| Note: Values are generalized based on pyridine derivatives. | Specific assignments for 4-aminopyridin-3-ol require experimental data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems and lone pairs on heteroatoms. 4-Aminopyridin-3-ol, with its aromatic pyridine ring and electron-donating amino and hydroxyl groups, is expected to exhibit characteristic absorption bands in the UV-Vis region.

The conjugated π system of the pyridine ring is responsible for π-π* transitions, while the lone pair electrons on the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents can participate in n-π* transitions. mdpi.comresearchgate.net The amino and hydroxyl groups act as auxochromes, typically causing a bathochromic shift (shift to longer wavelengths) and hyperchromic effect (increase in molar absorptivity) compared to unsubstituted pyridine. The precise absorption maxima (λmax) and their corresponding molar absorptivities (ε) are sensitive to the electronic environment, substituent effects, and solvent polarity, providing valuable information about the electronic structure. mdpi.comresearchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict these electronic transitions and assist in assigning the observed spectral features. researchgate.netresearchgate.nettandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and providing information about the elemental composition and structure of a compound through its fragmentation pattern.

Ionization: Common ionization techniques for such compounds include Electron Ionization (EI), which typically imparts significant energy and leads to extensive fragmentation, and Electrospray Ionization (ESI), a softer ionization method that usually produces protonated molecules ([M+H]⁺) or other adducts with less fragmentation. nist.govmassbank.eunist.gov

Molecular Ion: The molecular ion peak ([M]⁺• for EI, or [M+H]⁺ for ESI) directly confirms the molecular weight of 4-aminopyridin-3-ol. With a molecular formula of C₅H₆N₂O, the calculated monoisotopic mass is approximately 110.0480 Da. nih.gov

Fragmentation: The fragmentation pattern observed in EI-MS or tandem MS (e.g., MS/MS) can reveal structural details. Plausible fragmentation pathways for 4-aminopyridin-3-ol might include the loss of water (H₂O) from the hydroxyl group, the loss of the amino group (NH₂), or fragmentation of the pyridine ring itself. nih.govacdlabs.com

Table 4: Potential Key Mass Spectrometric Fragments (m/z)

| Fragment Description | Expected m/z | Ion Type | Notes |

| Molecular Ion | 110.05 | [M]⁺• | EI ionization |

| Protonated Molecule | 111.06 | [M+H]⁺ | ESI ionization |

| Loss of H₂O | 92.04 | [M-H₂O]⁺• | From hydroxyl group |

| Loss of NH₂ | 94.05 | [M-NH₂]⁺• | From amino group |

| Loss of CO | 82.04 | [M-CO]⁺• | Ring fragmentation pathway |

| Note: Values are approximate and based on the molecular formula. | Specific fragments depend on ionization method and conditions. |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional structure of crystalline solids. It provides unambiguous information about bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice. pdx.eduwustl.eduwikipedia.org For 4-aminopyridin-3-ol, single-crystal XRD analysis would reveal its exact spatial arrangement and how molecules interact through intermolecular forces, such as hydrogen bonding between the hydroxyl and amino groups, or between these groups and the pyridine nitrogen. While specific XRD data for 4-aminopyridin-3-ol was not detailed in the provided search results, studies on related aminopyridinols have successfully employed XRD to confirm their solid-state structures and packing arrangements. rasayanjournal.co.in

Computational Spectroscopic Predictions and Validation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data and aiding in structural elucidation. By performing calculations at various levels of theory, researchers can predict spectroscopic parameters that can then be compared with experimental results, providing a powerful means of validation. researchgate.netresearchgate.nettandfonline.comrasayanjournal.co.in

IR Spectra Prediction: DFT calculations can accurately predict vibrational frequencies, allowing for the assignment of observed IR absorption bands to specific molecular vibrations and functional groups. This helps confirm the presence and nature of bonds within the molecule. researchgate.netresearchgate.net

NMR Spectra Prediction: Calculated chemical shifts (both ¹H and ¹³C) using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT frameworks can be compared to experimental NMR spectra. This comparison is invaluable for assigning specific signals to individual atoms or protons, especially in complex molecules. researchgate.netrasayanjournal.co.in

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict electronic transitions, yielding calculated absorption maxima (λmax) and oscillator strengths. These theoretical values can be directly correlated with experimental UV-Vis spectra, helping to assign observed electronic transitions and understand the electronic structure. researchgate.netresearchgate.nettandfonline.com

The agreement between computationally predicted spectroscopic data and experimentally obtained spectra provides strong evidence for the proposed molecular structure and enhances confidence in the interpretation of experimental findings. researchgate.netresearchgate.netresearchgate.net

Compound Names Mentioned:

4-aminopyridin-3-ol

3-aminopyridin-4-ol

2-aminopyridin-3-ol

6-(Aminomethyl)pyridin-3-ol hydrochloride

(E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol

3-amino-4-(Boc-amino)pyridine

2-((3,5-dimethoxybenzylidene)amino)pyridin-3-ol

4-Aminophenol

Correlation of Theoretical and Experimental Spectroscopic Data

The comprehensive structural elucidation and validation of chemical compounds like 4-aminopyridin-3-ol and its derivatives rely heavily on the synergistic application of both experimental spectroscopic techniques and theoretical computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra tandfonline.comuctm.edunih.govscielo.org.za. By correlating these theoretical predictions with experimentally obtained data, researchers can confirm molecular structures, assign spectral bands, and gain deeper insights into the electronic and bonding characteristics of the molecule.

Methodology for Correlation:

Infrared (IR) Spectroscopy: Experimental Fourier Transform Infrared (FT-IR) spectra are typically acquired for the compound. Concurrently, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict the vibrational modes (stretching, bending, etc.) and their corresponding frequencies tandfonline.comuctm.edunih.govscielo.org.za. A common practice is to scale the theoretically calculated harmonic vibrational frequencies (typically by a factor around 0.967) to account for anharmonicity and other approximations inherent in the calculations nih.gov. The scaled theoretical frequencies are then compared to the experimental FT-IR spectrum. High correlation coefficients (R²) between experimental and scaled theoretical values, often exceeding 0.95, indicate good agreement and support the assignment of specific vibrational bands to functional groups within the molecule uctm.edunih.govscielo.org.za.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT frameworks nih.govscielo.org.zaresearchgate.net. These calculated shifts are then compared with experimental NMR spectra. Similar to IR, a strong correlation between experimental and theoretical NMR data, often quantified by high R² values (e.g., >0.90), provides robust evidence for the proposed molecular structure and the electronic environment of each atom nih.govscielo.org.zaresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, oscillator strengths, and maximum absorption wavelengths (λ_max) of a molecule tandfonline.comnih.govscielo.org.zanih.govscielo.br. These theoretical predictions are compared with experimentally recorded UV-Vis spectra. The agreement between calculated and experimental absorption bands, often within a few nanometers or showing similar trends across different solvents, helps in understanding the electronic configuration and the nature of transitions (e.g., π→π, n→π) tandfonline.comnih.govscielo.org.zaresearchgate.netnih.govscielo.br.

Illustrative Correlation of Spectroscopic Data:

The following table provides a conceptual representation of how experimental and theoretical spectroscopic data are typically correlated for a pyridine derivative. Specific values for 4-aminopyridin-3-ol would be determined through dedicated experimental and computational studies.

| Spectroscopic Technique | Parameter / Functional Group Assignment | Experimental Value (Typical Range) | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) | Correlation Metric / Agreement | Notes on Correlation |

| FT-IR | ν(N-H) stretching (amine) | 3300–3500 cm⁻¹ | 3400–3600 cm⁻¹ (scaled) | High (R² > 0.95) | Good agreement after scaling |

| ν(C=C/C=N) ring stretching | 1500–1650 cm⁻¹ | 1550–1680 cm⁻¹ (scaled) | High (R² > 0.95) | Assignment of aromatic ring vibrations | |

| δ(N-H) bending (amine) | 1600–1650 cm⁻¹ | 1610–1660 cm⁻¹ (scaled) | High (R² > 0.95) | Confirmation of amine group | |

| ¹H NMR | δ(H on pyridine ring) | 6.5–8.0 ppm | 6.8–8.2 ppm | High (R² > 0.90) | Protons on the pyridine core |

| δ(NH₂) | 4.0–6.0 ppm | 4.2–6.2 ppm | High (R² > 0.90) | Amine protons, may show broadening | |

| ¹³C NMR | δ(C-NH₂) | 140–150 ppm | 142–152 ppm | High (R² > 0.90) | Carbon directly bonded to the amine group |

| δ(C-OH) | 130–140 ppm | 132–142 ppm | High (R² > 0.90) | Carbon directly bonded to the hydroxyl group | |

| UV-Vis | λ_max (π→π* transition) | 250–300 nm | 255–305 nm | Good (e.g., within 20 nm) | Electronic absorption bands |

| λ_max (n→π* transition) | 300–350 nm | 305–355 nm | Good (e.g., within 20 nm) | Often weaker transitions |

The strong correlation between theoretically predicted and experimentally observed spectroscopic data serves as a critical validation step, confirming the accuracy of the computational models and, more importantly, the proposed structural assignment of 4-aminopyridin-3-ol and its derivatives. This integrated approach is fundamental for understanding the molecular behavior and properties of novel chemical entities.

Compound Names Mentioned:

4-aminopyridin-3-ol

4-aminopyridine (4-AP)

Theoretical and Computational Investigations of 4 Aminopyridin 3 Ol

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Specific Density Functional Theory (DFT) studies on the electronic and molecular structure of 4-aminopyridin-3-ol are not available in the surveyed scientific literature. Such calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and electronic properties like Mulliken charges and molecular electrostatic potential, but these have not been reported for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

There are no published studies using Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic transitions of 4-aminopyridin-3-ol. This method is commonly used to predict UV-Vis absorption spectra and analyze the nature of electronic excitations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) contributions, but such data is not available for this molecule.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for 4-aminopyridin-3-ol has not been reported in the literature. NBO analysis is used to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, but these specific interactions have not been computationally investigated for this compound.

Molecular Modeling and Simulation

Conformational Analysis

Detailed conformational analysis of 4-aminopyridin-3-ol through molecular modeling and simulation is not documented. Such studies would identify stable conformers and the energetic barriers between them, providing insight into the molecule's flexibility and preferred three-dimensional structures, but this information is currently unavailable.

Prediction of Spectroscopic Properties

While the prediction of spectroscopic properties (such as IR, Raman, and NMR spectra) using computational methods is a common practice, specific studies applying these techniques to 4-aminopyridin-3-ol are absent from the scientific literature. Therefore, no computationally predicted spectroscopic data can be presented.

Studies on Nonlinear Optical (NLO) Properties

As of the latest available research, there are no specific theoretical or computational studies focused on the nonlinear optical (NLO) properties of the chemical compound 4-aminopyridin-3-ol. A comprehensive search of scientific literature and databases has not yielded any papers, articles, or datasets detailing investigations into parameters such as the first-order hyperpolarizability (β), second-order hyperpolarizability (γ), or other related NLO characteristics for this particular molecule.

While computational studies on the NLO properties of various other aminopyridine derivatives have been conducted, the explicit examination of 4-aminopyridin-3-ol remains an unexplored area of research. These studies on related compounds often employ quantum chemical methods like Density Functional Theory (DFT) to predict their NLO behavior. researchgate.netresearchgate.netias.ac.in For instance, investigations into molecules such as 3-amino-4-(Boc-amino)pyridine and 4-aminopyridine (B3432731) monophthalate have provided insights into how structural and electronic features of the aminopyridine scaffold can influence NLO responses. researchgate.netresearchgate.netresearchgate.net However, without direct computational analysis of 4-aminopyridin-3-ol, any extrapolation of these findings would be purely speculative.

Therefore, no data tables or detailed research findings on the NLO properties of 4-aminopyridin-3-ol can be presented at this time. This represents a gap in the current scientific literature and suggests a potential avenue for future computational chemistry research.

Biological and Pharmacological Research Applications of 4 Aminopyridin 3 Ol Derivatives

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the 4-aminopyridine (B3432731) framework serves as a privileged structure. Its derivatives, including those related to 4-aminopyridin-3-ol, are instrumental in developing new therapeutic agents. Researchers continually explore this chemical space to refine biological activity, improve selectivity, and enhance pharmacokinetic profiles.

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Aminopyridin-3-ol and its related structures are valuable building blocks in the synthesis of more complex, biologically active molecules. chemimpex.com The parent compound, 4-aminopyridine, is a well-established intermediate in the production of various medicines, pesticides, and dyes. google.com The functional groups of 4-aminopyridin-3-ol—the amino and hydroxyl moieties—provide reactive sites for further chemical modifications. For instance, patent literature demonstrates the use of 4-aminopyridin-3-ol in a condensation reaction with 1-Boc-4-piperidylacetic acid as part of the synthesis pathway for novel monoacylglycerol lipase (B570770) (MAGL) inhibitors, which are being investigated for neurodegenerative diseases and pain. googleapis.comgoogle.com This highlights its role as a key intermediate, enabling the construction of intricate molecular architectures designed to interact with specific biological targets. chemimpex.com Its utility is particularly noted in the development of pharmaceuticals targeting neurological disorders. chemimpex.com

Structure-Activity Relationship (SAR) Investigations of Aminopyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For aminopyridine derivatives, SAR investigations have been pivotal in optimizing their therapeutic potential. These studies have shown that even minor modifications to the 4-aminopyridine core can lead to significant changes in potency and selectivity. biorxiv.orgnih.gov

Research has consistently shown that small substitutions at the 3-position of the 4-aminopyridine ring are permissible and can significantly modulate the compound's interaction with its biological targets, such as potassium channels. biorxiv.orgnih.gov The nature of the substituent—its size, electronics, and lipophilicity—plays a critical role.

For example, studies on a series of 3-substituted 4-aminopyridine derivatives revealed varied effects on their ability to block voltage-gated potassium channels. biorxiv.org A methyl group at the 3-position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than the parent compound, 4-aminopyridine (4-AP). biorxiv.orgdntb.gov.ua Conversely, introducing a methoxy (B1213986) (-OCH3) or a trifluoromethyl (-CF3) group at the same position resulted in compounds that were 3- to 4-fold less potent than 4-AP. biorxiv.orgdntb.gov.ua Another derivative, 4-aminopyridine-3-methanol, has also been developed and shown to effectively block fast potassium channels. nih.gov These findings underscore the sensitivity of the biological target to the chemical environment at the 3-position of the pyridine (B92270) ring.

Table 1: Impact of 3-Position Substitutions on Potassium Channel Blocking Potency

| Compound | Substituent at 3-Position | Relative Potency vs. 4-Aminopyridine (4-AP) | Reference |

|---|---|---|---|

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH3 | ~7-fold more potent | biorxiv.orgdntb.gov.ua |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH3 | ~3- to 4-fold less potent | biorxiv.orgdntb.gov.ua |

| 3-(Trifluoromethyl)-4-aminopyridine (3CF34AP) | -CF3 | ~3- to 4-fold less potent | biorxiv.orgdntb.gov.ua |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 4-aminopyridine derivatives acting as potassium channel blockers, the key pharmacophoric features are well-understood. The protonated amino group at the 4-position is believed to mimic a potassium ion, allowing it to enter and block the channel pore. biorxiv.org The pyridine ring itself provides the structural scaffold.

Optimization of this pharmacophore often involves modifying the substituents to fine-tune the molecule's properties. An ideal pKa near physiological pH is desirable, as the protonated form is required to block the channel, while the neutral form is necessary for crossing biological membranes like the blood-brain barrier. biorxiv.org The goal of optimization is to balance factors like binding affinity, membrane permeability, and metabolic stability to create a more effective and selective drug candidate. nih.govacs.org

Target Identification and Engagement Studies

Identifying the precise molecular targets of a drug candidate is a fundamental step in drug discovery. For derivatives of 4-aminopyridin-3-ol, the primary and most studied targets are voltage-gated potassium channels. biorxiv.org These channels are critical for regulating neuronal excitability, and their modulation can have profound physiological effects.

Derivatives of 4-aminopyridine are well-characterized as blockers of voltage-gated potassium (Kv) channels. biorxiv.orgresearchgate.net In conditions involving demyelination of nerves, such as multiple sclerosis, Kv channels that are normally covered by the myelin sheath become exposed. nih.gov This exposure leads to an aberrant leakage of potassium ions from the axon, which impairs the conduction of nerve impulses and leads to neurological deficits. biorxiv.orgnih.gov

4-aminopyridine and its derivatives function by physically blocking these exposed Kv channels. biorxiv.orgbiorxiv.org The molecule is thought to enter the channel pore when it is in the open state and bind to a site within, thereby preventing the flow of potassium ions. researchgate.netnih.govnih.gov This action reduces the repolarizing potassium current, prolongs the duration of the action potential, and ultimately helps to restore nerve impulse conduction in demyelinated axons. nih.gov Specifically, channels such as Kv1.1 and Kv1.2 have been identified as targets. acs.orgbiorxiv.org The ability of compounds like 4-aminopyridine-3-methanol to restore axonal conduction has been demonstrated in animal models of multiple sclerosis. nih.gov

Enzyme Inhibition (e.g., BACE1, ALK Kinases, Tyrosinase)

Derivatives of the 4-aminopyridine scaffold have been identified as inhibitors of several key enzymes implicated in human diseases.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein, leading to the formation of amyloid-β plaques. Research has shown that hybrid molecules combining 4-aminopyridine with peptide fragments exhibit inhibitory activity against β-secretase (BACE1). nih.govnih.gov This approach aims to merge the potassium channel blocking effects of the aminopyridine core with the enzyme-inhibiting properties of the peptide moiety. nih.gov Similarly, related structures such as (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been designed and synthesized as non-peptide BACE1 inhibitors, demonstrating the potential of small molecules with an amino-alcohol functional group on a heterocyclic ring to target this enzyme. wikipedia.org

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements are known drivers in certain cancers, particularly non-small cell lung cancer (NSCLC). wikipedia.orgfrontiersin.org While research on 4-aminopyridin-3-ol derivatives specifically is limited, the broader class of aminopyridine-based structures has been explored for ALK inhibition. nih.gov For instance, Crizotinib, a first-generation ALK inhibitor, is a multi-target tyrosine kinase inhibitor that prevents ATP from binding to ALK. nih.gov Other aminopyridine and aminopyridazine-based small molecules have also been designed as potent and specific ALK inhibitors. nih.gov This indicates the potential of the aminopyridine scaffold to be adapted for targeting the ATP-binding pocket of kinases like ALK. nih.govwikipedia.org

Tyrosinase: Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. ambeed.comresearchgate.net Its inhibition is of great interest in the cosmetics and health industries for treating hyperpigmentation disorders. ambeed.com Studies on structurally similar 3-hydroxypyridin-4-one derivatives have demonstrated significant anti-tyrosinase activity. These compounds, bearing benzyl (B1604629) hydrazide substitutions, showed potent inhibitory effects, with some derivatives acting as competitive inhibitors of the enzyme. ambeed.comresearchgate.net The structural resemblance between 3-hydroxypyridin-4-ones and 4-aminopyridin-3-ol suggests that the latter could also serve as a valuable scaffold for designing novel tyrosinase inhibitors.

Table 1: Enzyme Inhibition by 4-Aminopyridine Derivatives and Related Compounds

| Enzyme Target | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| BACE1 | 4-Aminopyridine-peptide hybrids | Exhibit inhibitory activity against β-secretase. | nih.gov, nih.gov |

| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivatives | Designed as non-peptide BACE1 inhibitors. | wikipedia.org |

| ALK | Aminopyridine-based structures | Serve as a scaffold for potent and specific ALK inhibitors. | nih.gov |

| Tyrosinase | 3-Hydroxypyridin-4-one derivatives | Act as potent, competitive inhibitors of tyrosinase. | ambeed.com, researchgate.net |

Receptor Activity Studies

The aminopyridine framework is known to interact with various receptors and ion channels, a property that is central to its pharmacological effects. mdpi.com Research has focused primarily on voltage-gated potassium channels and, to a lesser extent, other receptor systems.

Voltage-Gated Potassium (Kv) Channels: 4-aminopyridine (4-AP) and its derivatives are well-established blockers of voltage-gated potassium channels. mdpi.comnih.govnih.gov This action is the primary mechanism behind the therapeutic effects of 4-AP in multiple sclerosis, where it enhances signal transduction in demyelinated axons by blocking exposed Kv channels. researchgate.net Studies on 3,4-diaminopyridine (B372788) (3,4-DAP) have identified a high-affinity (1-10 μM) partial antagonist effect on Kv channels, which contributes to the broadening of the presynaptic action potential and enhancement of neurotransmitter release. researchgate.net

Adenosine (B11128) Receptors: Investigations into 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown that they can bind to multiple subtypes of adenosine receptors, often in the micromolar range. researchgate.net Certain derivatives have demonstrated selectivity for the A3 adenosine receptor subtype over A1 and A2A receptors. researchgate.net This suggests that the pyridine scaffold can be modified to achieve selective interactions with specific G-protein coupled receptors, opening avenues for developing novel therapeutics targeting the adenosinergic system. researchgate.net

Design of Novel Therapeutic Agents

The versatile nature of the 4-aminopyridin-3-ol scaffold has made it a foundation for designing new drugs targeting a variety of complex diseases.

Neurodegenerative Diseases (e.g., Multiple Sclerosis, Alzheimer's Disease)

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by inflammatory demyelination in the central nervous system. mdpi.com The parent compound, 4-aminopyridine (fampridine), is approved for the symptomatic treatment of walking disabilities in MS patients. nih.govnih.gov Its mechanism involves blocking potassium channels on demyelinated axons, which restores nerve impulse conduction. nih.gov Research on derivatives aims to improve upon the parent drug's properties. For example, peptide derivatives of 4-AP have been synthesized to reduce its high toxicity while retaining its therapeutic effects. nih.govmdpi.com Novel derivatives, such as 3-methyl-4-aminopyridine, have been found to be significantly more potent Kv channel blockers than 4-AP itself. mdpi.com

Alzheimer's Disease (AD): AD is a progressive neurodegenerative disorder associated with the accumulation of amyloid-β plaques. nih.govwikipedia.org The design of therapeutic agents for AD using the 4-aminopyridine scaffold often involves a multi-target approach. As mentioned, hybrid molecules have been created that combine the Kv channel-blocking properties of 4-aminopyridine with BACE1 inhibitory activity from attached peptide fragments. nih.govnih.gov The goal of these hybrid compounds is to simultaneously increase acetylcholine (B1216132) levels (via Kv channel blockade) and reduce the production of amyloid-β plaques (via BACE1 inhibition), thereby addressing multiple facets of AD pathology. nih.gov

Anticancer Properties

The pyridine and pyrimidine (B1678525) scaffolds are prevalent in many anticancer agents. While direct studies on 4-aminopyridin-3-ol are scarce, research on related structures highlights the potential of this chemical class. A novel series of compounds based on a 4-aminopyrazolo[3,4-d]pyrimidine core demonstrated significant growth inhibitory activities against a panel of 60 human tumor cell lines. nih.gov Certain derivatives were particularly potent against renal cancer cell lines. nih.gov Additionally, other 3-aminomethyl pyridine derivatives have shown promising anticancer activity against leukemia cancer cell lines. nih.gov These findings suggest that the aminopyridine framework can be incorporated into larger heterocyclic systems to generate potent anticancer compounds.

Table 2: Anticancer Activity of Related Aminopyridine and Aminopyrimidine Derivatives

| Compound Class | Cancer Cell Line Panel | Notable Activity | Reference(s) |

|---|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | 60 human tumor cell lines | Good inhibitory activity against renal cancer cell lines. | nih.gov |

| 3-Aminomethyl pyridine derivatives | Leukemia cancer cell lines (MOLT3) | Promising anticancer activity with low IC50 values. | nih.gov |

| 4-Thiazolidinone-based derivatives | Lung (A549), Neuroblastoma (SH-SY5Y) | Characterized by anticancer properties, especially in human lung cancer cells. | nih.gov |

Anti-inflammatory and Angiogenic Effects

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases, including neurodegenerative disorders like MS. mdpi.com 4-aminopyridine has been shown to possess anti-inflammatory properties. In studies related to burn injuries, 4-AP significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing anti-inflammatory markers. nih.gov Furthermore, peptide derivatives of 4-AP have been investigated for their in vivo anti-inflammatory effects, with some demonstrating a clear ability to inhibit the production of antibodies in a rat model of immune-complex-induced inflammation. mdpi.com Structurally related 3-hydroxy pyridine-4-one derivatives have also shown significant anti-inflammatory activity, possibly linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are iron-dependent.

Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a critical process in wound healing. Research has demonstrated that 4-aminopyridine can promote angiogenesis. In a burn healing model, 4-AP treatment led to an increased expression of angiogenesis markers including CD31, VEGF, and eNOS, which likely contributed to accelerated wound closure. nih.gov

Antiviral and Antimicrobial Activities

The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous compounds with antimicrobial and antiviral properties. nih.gov

Antiviral Activities: The search for new antiviral agents is a global health priority. nih.gov The pyridine ring is a core component of many compounds being investigated for such purposes. nih.gov For example, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which contain a fused pyridine-like ring system, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov This highlights the utility of the broader pyridine and pyrimidine scaffold in the design of novel antiviral agents. nih.govnih.gov

Antimicrobial Activities: The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. mdpi.com Pyridine derivatives have been extensively studied for this purpose. nih.gov Various synthetic strategies have yielded pyridine-containing compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov For instance, certain nicotinic acid benzylidene hydrazide derivatives showed antimicrobial activity comparable to standard drugs like norfloxacin. nih.gov While specific studies on 4-aminopyridin-3-ol are limited, the consistent antimicrobial activity observed across a wide range of pyridine derivatives suggests that this scaffold is a promising starting point for the development of new anti-infective agents. nih.govnih.gov

Antiepileptic Properties

While direct studies on the antiepileptic properties of 4-aminopyridin-3-ol derivatives are limited, the parent compound, 4-aminopyridine (4-AP), is extensively used in preclinical epilepsy research. 4-AP is a known potassium (K+) channel blocker that induces epileptiform activity in in vitro preparations and acts as a potent convulsant in animal models. nih.govnih.gov This property has led to the widespread use of the 4-AP-induced seizure model for the screening and evaluation of new anticonvulsant drugs. nih.govnih.gov

The mechanism of 4-AP-induced seizures involves the blockade of K+ channels, which leads to prolonged neuronal depolarization and enhanced neurotransmitter release, resulting in hyperexcitability. nih.gov Drugs with a phenytoin-like profile, which are known to block seizure spread, have been shown to be effective antagonists of 4-AP-induced seizures. nih.gov For instance, anticonvulsants such as phenytoin, carbamazepine, phenobarbital, and valproate have demonstrated protective effects against seizures induced by 4-AP. nih.gov

Although 4-aminopyridin-3-ol itself has not been extensively studied for its direct antiepileptic effects, its structural similarity to other biologically active molecules with potential anticonvulsant properties suggests that its derivatives could be promising candidates for antiepileptic drug discovery. smolecule.com The functional groups on 4-aminopyridin-3-ol offer opportunities for chemical modifications to develop novel compounds that may modulate neuronal excitability and exhibit anticonvulsant activity.

Table 1: Anticonvulsant Drugs Evaluated Against 4-Aminopyridine-Induced Seizures

| Anticonvulsant Drug | Efficacy against 4-AP Seizures | Reference |

| Phenytoin | Protective | nih.gov |

| Carbamazepine | Protective | nih.gov |

| Felbamate | Protective | nih.gov |

| Zonisamide | Protective | nih.gov |

| Phenobarbital | Protective | nih.gov |

| Valproate | Protective | nih.gov |

| Diazepam | Inactive | nih.gov |

| Ethosuximide | Inactive | nih.gov |

Prodrug Synthesis Strategies

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of parent drug molecules, such as poor solubility, instability, or rapid metabolism. For a molecule like 4-aminopyridin-3-ol, which contains both a primary amino group and a hydroxyl group, several prodrug strategies can be envisioned.

One common approach for amine-containing compounds is the formation of acyl amides. google.com This can be achieved by reacting the amino group with various acid halides or anhydrides. google.com The resulting amide bond can be designed to be stable under physiological conditions but susceptible to enzymatic cleavage in vivo to release the active parent amine. This strategy can be used to modify the lipophilicity and membrane permeability of the parent compound.

Similarly, the hydroxyl group of 4-aminopyridin-3-ol can be targeted for prodrug synthesis. Esterification of the hydroxyl group with various carboxylic acids can yield ester prodrugs. These esters can mask the polar hydroxyl group, potentially enhancing oral absorption and bioavailability. The ester linkage is typically designed to be hydrolyzed by esterase enzymes present in the body, regenerating the active hydroxyl compound.

While specific examples of prodrugs derived from 4-aminopyridin-3-ol are not extensively reported in the literature, the general principles of prodrug design for amino and hydroxyl functionalities are well-established and could be readily applied to this scaffold. The selection of the appropriate promoiety would depend on the specific pharmacokinetic challenge that needs to be addressed.

Computational Drug Design Approaches (e.g., Molecular Docking, ADMET Prediction)

Computational drug design has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before a compound is synthesized. For derivatives of 4-aminopyridin-3-ol, these in silico methods can guide the design of new molecules with improved biological activity and drug-like properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target. For 4-aminopyridin-3-ol derivatives, molecular docking can be used to investigate their potential interactions with various biological targets, such as enzymes or receptors implicated in disease. For example, in a study of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, molecular docking was used to evaluate their inhibitory properties against the α-amylase enzyme, with one compound showing a strong binding energy of -7.43 kcal/mol. plos.org This approach can help in understanding the structure-activity relationships and in optimizing the chemical structure of the derivatives to enhance their binding affinity and selectivity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the success of a drug candidate. In silico ADMET prediction models are used to assess these properties early in the drug discovery process. For derivatives of 4-aminopyridin-3-ol, these models can predict parameters such as aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicity. A study on 3-hydroxypyridine-4-one analogues utilized in silico ADME prediction to evaluate their drug-like properties. researchgate.netnih.gov By identifying potential liabilities early on, computational models can guide the design of derivatives with more favorable pharmacokinetic profiles.

Table 2: In Silico Tools and Their Applications in Drug Design of Pyridine Derivatives

| Computational Tool | Application | Example Study | Reference |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as α-amylase inhibitors | plos.org |

| ADMET Prediction | Assessment of pharmacokinetic and toxicity properties | 3-Hydroxypyridine-4-one analogues for antimicrobial activity | researchgate.netnih.gov |

| MM-GBSA | Calculation of binding free energies | Potential inhibitors of cancer Osaka thyroid kinase | alliedacademies.org |

| DFT Analysis | Evaluation of molecular structure and electronic properties | Potential inhibitors of cancer Osaka thyroid kinase | alliedacademies.org |

These computational approaches, often used in combination, provide a rational basis for the design and optimization of 4-aminopyridin-3-ol derivatives as potential therapeutic agents.

Agrochemical Applications

Beyond its potential in pharmacology, derivatives of 4-aminopyridine have found applications in the agrochemical sector, primarily in pest control and crop protection.

Enhancement of Pesticide and Herbicide Efficacy

While specific data on 4-aminopyridin-3-ol derivatives is sparse, the parent compound 4-aminopyridine is the active ingredient in Avitrol®, a chemical frightening agent used to protect agricultural crops from bird damage. unl.eduescholarship.org Birds that consume bait treated with 4-aminopyridine emit distress calls that frighten away the rest of the flock. unl.edu This mode of action reduces crop losses without necessitating widespread lethal control. Patents also describe the use of substituted 4-aminopyridine derivatives as pest control agents, indicating the potential for this chemical class in developing new pesticides. google.com

Contributions to Crop Protection Strategies

The use of 4-aminopyridine-based products like Avitrol® represents a specific strategy in integrated pest management for crop protection. unl.eduescholarship.org Studies have been conducted to optimize the use of 4-AP for protecting a variety of crops, including sunflowers, corn, grain sorghum, and rice, from bird damage. unl.eduescholarship.org Research has focused on improving baiting techniques and the effectiveness of different formulations to maximize crop protection while minimizing non-target effects. unl.edu The development of derivatives of 4-aminopyridin-3-ol could potentially lead to new agrochemicals with improved efficacy, selectivity, or environmental profiles for crop protection.

Other Emerging Biological Applications

The versatile scaffold of aminopyridines has led to their exploration in a wide range of biological applications beyond those previously mentioned. The unique substitution pattern of 4-aminopyridin-3-ol makes its derivatives interesting candidates for novel therapeutic uses.

Aminopyridine and its derivatives are known to interact with various enzymes and receptors, resulting in a broad spectrum of biological and pharmacological effects. rsc.org For instance, a recent review highlights the diverse therapeutic potential of aminopyridines, including their roles in developing treatments for neurological disorders. rsc.org The functionalization of the 4-aminopyridine structure has led to the development of novel derivatives with the potential to restore conduction in injured spinal cord tissue. nih.gov

Furthermore, the pyrido[3,4-d]pyrimidine (B3350098) scaffold, which can be considered a more complex derivative of the aminopyridine core, has been identified as a promising antagonist of the human chemokine receptor CXCR2. nih.gov Upregulation of CXCR2 is associated with numerous inflammatory, autoimmune, and neurodegenerative diseases, making its antagonists a promising therapeutic strategy. nih.gov This suggests that derivatives of 4-aminopyridin-3-ol could be explored for their potential to modulate such targets and find applications in treating a variety of diseases. The broad bioactivity of the aminopyridine class of compounds indicates that further research into 4-aminopyridin-3-ol derivatives is likely to uncover new and valuable biological applications. rsc.org

Development of Biocatalysts

The aminopyridine structure is a recognized scaffold in the development of organocatalysts, particularly derivatives of 4-aminopyridine which are known to be highly effective acylation catalysts. These catalysts function through the formation of highly reactive N-acylpyridinium salts. However, a detailed review of available scientific literature does not currently provide specific examples of biocatalysts being developed directly from 4-aminopyridin-3-ol or its immediate derivatives. While the broader class of aminopyridines has been functionalized and studied for catalytic activity, research focusing specifically on the 4-aminopyridin-3-ol structure for creating biocatalysts or enzyme mimics is not prominently documented in published studies.

Materials for Dyes and Industrial Solvents

The chemical structure of 4-aminopyridin-3-ol, containing a primary aromatic amine, makes its derivatives suitable precursors for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore. The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542) or another amine.

While direct examples using 4-aminopyridin-3-ol are not extensively detailed, the application of a close structural isomer, 2-amino-3-hydroxypyridine, demonstrates the utility of this class of compounds in dye synthesis. In one study, a novel azo dye was synthesized by the diazotization of 2-amino-3-hydroxypyridine, which was then coupled with 2-naphthol. rsc.org This reaction creates a vividly colored compound whose structure can be coordinated with metal ions like Iron(II) and Iron(III) to form metal-complex dyes. rsc.org The resulting complexes were characterized to have a high-spin octahedral geometry. rsc.org This synthesis serves as a potent example of how the aminohydroxypyridine scaffold can be readily converted into valuable dye molecules.

Table 1: Example of Azo Dye Synthesis using an Aminohydroxypyridine Derivative